molecular formula C17H26BrN3O B4346587 4-bromo-N,N-dicyclohexyl-1-methyl-1H-pyrazole-5-carboxamide

4-bromo-N,N-dicyclohexyl-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B4346587
M. Wt: 368.3 g/mol
InChI Key: DXXKBUWHFPDERK-UHFFFAOYSA-N
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Description

4-bromo-N,N-dicyclohexyl-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the 4-position, two cyclohexyl groups attached to the nitrogen atoms, a methyl group at the 1-position, and a carboxamide group at the 5-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N,N-dicyclohexyl-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. For instance, the reaction of 4-bromo-1,3-diketone with hydrazine hydrate can yield 4-bromo-1H-pyrazole.

    N-Alkylation: The next step involves the alkylation of the pyrazole ring. This can be achieved by reacting the 4-bromo-1H-pyrazole with an alkyl halide, such as methyl iodide, in the presence of a base like potassium carbonate.

    N,N-Dicyclohexylation: The final step involves the introduction of the dicyclohexyl groups. This can be done by reacting the N-methyl-4-bromo-1H-pyrazole with dicyclohexylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N,N-dicyclohexyl-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen atoms and the carboxamide group.

    Coupling Reactions: The bromine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and bases like potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) can be used.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.

Major Products

    Substitution Reactions: Products include substituted pyrazoles with various functional groups replacing the bromine atom.

    Oxidation and Reduction: Products include oxidized or reduced forms of the compound, such as hydroxylated or dehydrogenated derivatives.

    Coupling Reactions: Products include biaryl or other coupled derivatives.

Scientific Research Applications

4-bromo-N,N-dicyclohexyl-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-bromo-N,N-dicyclohexyl-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-methyl-1H-pyrazole: Lacks the dicyclohexyl and carboxamide groups, making it less complex and potentially less versatile.

    N,N-dicyclohexyl-1-methyl-1H-pyrazole-5-carboxamide: Lacks the bromine atom, which may reduce its reactivity in substitution and coupling reactions.

    4-bromo-N,N-dicyclohexyl-1H-pyrazole-5-carboxamide: Lacks the methyl group, which may affect its steric and electronic properties.

Uniqueness

4-bromo-N,N-dicyclohexyl-1-methyl-1H-pyrazole-5-carboxamide is unique due to the combination of its substituents, which confer specific reactivity and potential biological activity. The presence of the bromine atom allows for further functionalization, while the dicyclohexyl groups provide steric bulk and potential hydrophobic interactions. The carboxamide group adds to its potential as a ligand or pharmacophore in drug design.

Properties

IUPAC Name

4-bromo-N,N-dicyclohexyl-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BrN3O/c1-20-16(15(18)12-19-20)17(22)21(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h12-14H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXKBUWHFPDERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)N(C2CCCCC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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